molecular formula C18H27BN2O4 B3301920 1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester CAS No. 913388-76-8

1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B3301920
CAS No.: 913388-76-8
M. Wt: 346.2 g/mol
InChI Key: RBDBXNGTQSNMBO-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester is a useful research compound. Its molecular formula is C18H27BN2O4 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.2063875 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-[3-(dimethylamino)propyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O4/c1-18(2,3)25-17(22)21-15-9-8-13(7-6-10-20(4)5)11-14(15)12-16(21)19(23)24/h8-9,11-12,23-24H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDBXNGTQSNMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CCCN(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723290
Record name {1-(tert-Butoxycarbonyl)-5-[3-(dimethylamino)propyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913388-76-8
Record name {1-(tert-Butoxycarbonyl)-5-[3-(dimethylamino)propyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester is a complex organic molecule characterized by its indole structure and multiple functional groups, including a carboxylic acid and a boron moiety. This compound is recognized for its potential biological activities, particularly in medicinal chemistry. The indole scaffold is known for its diverse biological properties, making derivatives of this compound valuable in drug discovery and development.

  • Molecular Formula : C22H34B N2O3
  • Molecular Weight : 382.43 g/mol
  • Structure : The compound comprises an indole core with a carboxylic acid group and boron substituents, which influence its reactivity and biological activity.

Biological Activity Overview

Indole derivatives, including the specified compound, have been studied for various biological activities, such as:

  • Anticancer properties : Many indole derivatives exhibit cytotoxic effects on cancer cells while sparing normal cells.
  • Antiviral activity : Certain derivatives have shown promise in inhibiting viral enzymes such as HIV integrase.
  • Neuroprotective effects : Some indoles are being explored for their potential in treating neurodegenerative diseases.

Anticancer Activity

A study investigated the cytotoxic effects of various indole derivatives on breast cancer cells (MCF-7). The results indicated that certain compounds exhibited significant cytotoxicity with minimal effects on normal human dermal fibroblast cells. For instance:

  • Compound 5d , an ester derivative, showed a half-maximal effective concentration (EC50) of 4.7 µM , indicating strong anticancer potential without harming normal cells .

Antiviral Activity

Research has highlighted the effectiveness of indole derivatives as inhibitors of HIV integrase:

  • Derivatives of indole-2-carboxylic acid were synthesized and evaluated for their inhibitory activity against integrase. The most potent compound demonstrated an IC50 value of 0.13 µM , showcasing its potential as a therapeutic agent against HIV .

The biological activity of 1H-Indole-1-carboxylic acid derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Indoles may interact with active sites of enzymes like integrase through chelation or hydrophobic interactions.
  • Cellular Uptake : The presence of specific substituents can enhance the membrane permeability of these compounds, facilitating their uptake into target cells.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
1H-Indole-2-carboxylic acidCarboxylic acid at C2 positionEffective against HIV integrase
GR 113808Indolyl carboxylate esterKnown for specific interactions with HIV integrase
Indole-3-carboxylic acidVariation in substituentsNotable effects on cellular processes

This table illustrates the diversity within the indole family and highlights how structural variations can impact biological activity.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C18H27BN2O4C_{18}H_{27}BN_{2}O_{4}, with a molecular weight of approximately 346.229 g/mol. It features an indole structure, which is significant for its biological activity and reactivity due to the presence of the boron atom, which can form reversible covalent bonds with biological molecules.

Chemistry

  • Building Block for Synthesis : This compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it useful in developing pharmaceuticals and agrochemicals.
  • Reactivity : The boronic ester functionality can participate in oxidation reactions to yield boronic anhydrides or alcohols through reduction processes. Substitution reactions can introduce different functional groups onto the indole ring, expanding its utility in synthetic chemistry.

Biology

  • Biological Activity : Research indicates that indole derivatives possess significant biological properties, including anticancer, antiviral, and antimicrobial activities. The specific compound under discussion has been studied for its potential to modulate signaling pathways involved in cell growth and apoptosis.
  • Mechanism of Action : The compound may interact with specific molecular targets such as kinases or G-protein coupled receptors. This interaction can lead to the modulation of critical pathways related to immune response and cellular function.

Medicine

  • Drug Development : The compound is being explored as a precursor for developing drugs targeting specific enzymes or receptors implicated in various diseases. Its structure allows for modifications that can enhance bioactivity and selectivity.
  • Therapeutic Applications : Preliminary studies suggest potential applications in treating conditions such as cancer and infections due to its ability to inhibit certain biological processes.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro using this compound as a treatment agent.
Study 2Antiviral PropertiesShowed effectiveness against viral replication in cell cultures, suggesting its potential as an antiviral drug candidate.
Study 3Mechanistic InsightsIdentified key molecular targets involved in the action of this compound, providing insights into its therapeutic mechanisms.

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodological approaches are recommended?

The synthesis involves multi-step functionalization of the indole core. A general approach includes:

  • Step 1 : Introduction of the boronic acid group at the 2-position via palladium-catalyzed borylation, using pinacol borane reagents under inert conditions .
  • Step 2 : Alkylation at the 5-position with 3-(dimethylamino)propyl groups, often via nucleophilic substitution or metal-mediated coupling .
  • Step 3 : Protection of the carboxylic acid as a tert-butyl ester using Boc anhydride [(Boc)₂O] in the presence of a base like DMAP . Key challenges include maintaining boronic acid stability (prone to protodeboronation) and ensuring regioselectivity during alkylation. Use anhydrous conditions and low temperatures (-78°C to 0°C) for boronate intermediates .

Q. How is the structural integrity of this compound validated in academic research?

A combination of spectroscopic and crystallographic methods is employed:

  • X-ray crystallography : SHELXL (via SHELX suite) is widely used for small-molecule refinement to confirm stereochemistry and boron coordination .
  • NMR : ¹H/¹³C/¹¹B NMR resolves the indole backbone, tert-butyl ester, and boronic acid groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
  • FTIR : Confirms ester carbonyl (C=O) at ~1700 cm⁻¹ and boronic acid (B-O) stretches at ~1340 cm⁻¹ .

Q. What are common impurities in this compound, and how are they quantified?

Impurities arise from incomplete protection, boronate hydrolysis, or alkylation byproducts. Pharmacopeial guidelines recommend:

  • HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to resolve tert-butyl ester degradation products .
  • LC-MS identifies dimethylamino-propyl side-chain isomers (e.g., N-oxide derivatives) .
  • Total propylene glycol ester testing if glycol solvents are used in synthesis .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity data for this compound?

Discrepancies often stem from variable purity or solvent effects. Mitigation strategies include:

  • Strict batch standardization : Use qNMR to verify purity >95% .
  • Solvent controls : Test activity in both aqueous (e.g., PBS) and organic (e.g., DMSO) matrices to rule out solvent interactions .
  • Dose-response profiling : Compare EC₅₀ values across studies using standardized assays (e.g., enzymatic inhibition with positive controls) .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., PYCR1, a reductase linked to pyrroline-5-carboxylate metabolism) .
  • DFT calculations : Gaussian 09 optimizes boronic acid geometry and predicts pKa (critical for protonation-dependent activity) .
  • MD simulations : GROMACS assesses stability of the tert-butyl ester under physiological conditions .

Q. How does the tert-butyl ester group influence the compound’s stability and reactivity?

  • Stability : The ester enhances hydrolytic resistance compared to free carboxylic acids, with a half-life >72 hours in pH 7.4 buffer .
  • Reactivity : The bulky tert-butyl group sterically hinders nucleophilic attack at the indole 1-position, directing reactivity to the boronic acid site .
  • Deprotection : Trifluoroacetic acid (TFA) cleaves the ester to regenerate the carboxylic acid for further functionalization .

Q. What methodological advancements improve cross-coupling reactions involving the borono group?

  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ with aryl halides in THF/H₂O (3:1) at 60°C. The boronic ester’s stability requires degassed solvents to prevent oxidation .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining >90% yield .
  • Flow chemistry : Enables continuous production with in-line purification to remove Pd residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester

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